2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS: 1111054-89-7) is a heterocyclic molecule featuring a triazolo[4,3-a]quinazolinone core fused with a thioether-linked acetamide group. Its molecular formula is C₂₂H₂₂ClN₅O₂S, with a molecular weight of 456.0 g/mol . The structure includes a 7-chloro substituent on the quinazolinone ring, a propyl group at position 4, and a 2,4-dimethylphenyl moiety attached via the acetamide nitrogen. The Smiles notation (CCCn1c(=O)c2cc(Cl)ccc2n2c(SCC(=O)Nc3ccc(C)cc3C)nnc12) highlights the connectivity of these groups .
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-4-9-27-20(30)16-11-15(23)6-8-18(16)28-21(27)25-26-22(28)31-12-19(29)24-17-7-5-13(2)10-14(17)3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSWHWCLWIBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.96 g/mol. The structure features a triazoloquinazoline core, which is recognized for its potential in various therapeutic areas due to its unique functional groups.
Key Structural Features
- Triazole Ring : Contributes to the compound's biological activity and interaction with biological targets.
- Chloro Substituent : Enhances lipophilicity and may influence the compound's binding affinity.
- Thioamide Group : Important for the reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds containing the triazoloquinazoline structure exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit Polo-like kinase 1 (Plk1), a crucial target in cancer therapy. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against Plk1, indicating strong inhibitory effects on cancer cell proliferation .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A review of 1,2,4-triazoles highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety is often linked to enhanced antimicrobial activity due to its ability to interfere with bacterial enzyme functions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the triazoloquinazoline core and substituents can significantly impact efficacy. For example, variations in the N-aryl substituent have been shown to affect both potency and selectivity against target enzymes .
Case Studies
- Anticancer Activity : A study focused on a series of triazoloquinazoline derivatives revealed that specific modifications led to enhanced Plk1 inhibition, with some compounds exhibiting over 10-fold improvements in potency compared to earlier leads .
- Antibacterial Efficacy : Another investigation reported that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains of E. coli and Klebsiella pneumoniae, suggesting significant potential as novel antibacterial agents .
Research Findings Summary Table
Comparison with Similar Compounds
Heterocyclic Core Variations
The triazoloquinazolinone core distinguishes this compound from analogs with alternative heterocycles. For example:
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (CAS: 941880-89-3) contains a thiazolo[4,5-d]pyridazinone core substituted with a thiophene group.
- N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () features a thiadiazole ring and trichloroethyl group. The sulfur-rich thiadiazole may enhance π-π stacking but lacks the fused triazoloquinazolinone system, reducing planarity and rigidity .
Substituent Effects
- Aryl Modifications: The 2,4-dimethylphenyl group in the main compound contrasts with the 4-acetylphenyl in the fluoro analog () and the 4-chlorophenyl in the thiazolo[4,5-d]pyridazinone derivative (). Electron-withdrawing groups (e.g., acetyl) may decrease electron density at the acetamide nitrogen, affecting hydrogen-bonding capacity .
Thioether Linkage
The thioether (-S-) bridge in the main compound is structurally analogous to the thioacetamide group in N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide (). However, the latter’s sulfur atom is part of a thiadiazole ring, creating a more conjugated system compared to the isolated thioether in the triazoloquinazolinone derivative .
Spectroscopic Characterization
¹H NMR signals for methyl groups (δ 1.91 ppm) and aromatic protons (δ 7.20–7.94 ppm) align with structural motifs shared across these compounds .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Core |
|---|---|---|---|---|
| 2-((7-Chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide | C₂₂H₂₂ClN₅O₂S | 456.0 | 7-Cl, 4-propyl, 2,4-dimethylphenyl | Triazolo[4,3-a]quinazolinone |
| N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide | C₁₈H₁₃ClN₄O₂S₂ | 422.9 | 4-Cl, 2-methyl, 7-thienyl | Thiazolo[4,5-d]pyridazinone |
| N-(4-Acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide | C₂₂H₂₁FN₅O₃S | 454.5 | 7-F, 4-propyl, 4-acetylphenyl | Triazolo[4,3-a]quinazolinone |
| N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide | C₁₁H₁₀Cl₃N₃OS | 354.6 | 2,2,2-trichloroethyl, 5-phenylthiadiazole | 1,3,4-Thiadiazole |
Research Findings and Implications
- Electronic vs. Structural Similarity: Despite shared isoelectronic features (e.g., sulfur-containing linkages), the main compound’s triazoloquinazolinone core imparts greater rigidity than thiadiazole or thiazolo[4,5-d]pyridazinone systems. This may enhance target selectivity in enzyme inhibition .
- Synthetic Challenges : The propensity of thioamide intermediates to form co-crystals (e.g., ) complicates isolation, suggesting the need for optimized purification protocols for the main compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
